Cas no 1804477-21-1 (Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate)

Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate
-
- インチ: 1S/C8H5F3INO4/c1-16-7(15)3-2-4(17-8(9,10)11)5(14)6(12)13-3/h2,14H,1H3
- InChIKey: LWYTYPQQMZRJAM-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=CC(C(=O)OC)=N1)OC(F)(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 288
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 68.6
Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029096343-1g |
Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate |
1804477-21-1 | 97% | 1g |
$1,490.00 | 2022-04-02 |
Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報
Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1804477-21-1): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate, identified by its CAS number 1804477-21-1, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its intricate molecular structure, has garnered significant attention due to its utility in the development of various therapeutic agents. The presence of multiple functional groups, including a hydroxyl moiety, an iodine atom, and a trifluoromethoxy group, makes it a versatile building block for medicinal chemists.
The< strong>pyridine core of this compound is particularly noteworthy, as pyridine derivatives are widely recognized for their pharmacological properties. In recent years, there has been a surge in research focused on developing novel pyridine-based drugs, owing to their ability to interact with biological targets effectively. The specific substitution pattern in Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate enhances its reactivity, making it an ideal candidate for further functionalization.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. Researchers have leveraged the< strong>iodo and< strong>trifluoromethoxy substituents in Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate to develop potent inhibitors that target specific kinases. For instance, studies have demonstrated its utility in the preparation of inhibitors that selectively inhibit tyrosine kinases, which are overactive in many cancer types.
The< strong>hydroxyl group in this compound also contributes to its versatility. Hydroxyl-containing intermediates are frequently employed in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The ability to modify this group through various chemical reactions allows for the creation of a diverse array of derivatives with tailored biological activities. This flexibility has made Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate a preferred choice for researchers aiming to explore new drug candidates.
In addition to its applications in kinase inhibition, Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate has shown promise in the development of antiviral agents. The trifluoromethoxy group, known for its ability to enhance metabolic stability and binding affinity, has been particularly useful in designing compounds that can effectively combat viral infections. Recent studies have highlighted its role in synthesizing novel antiviral drugs that target RNA viruses, such as influenza and coronaviruses.
The< strong>Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate intermediate has also been utilized in the synthesis of central nervous system (CNS) drugs. The pyridine scaffold is commonly found in neuroactive compounds due to its ability to cross the blood-brain barrier and interact with central nervous system receptors. Researchers have exploited this property to develop novel therapeutic agents for neurological disorders such as Alzheimer's disease and Parkinson's disease. The structural features of Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate facilitate the creation of analogs with enhanced pharmacokinetic profiles.
The synthetic methodologies employed for preparing Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate are also worth mentioning. The compound can be synthesized through multi-step organic reactions that involve halogenation, methylation, and carboxylation processes. These synthetic routes highlight the compound's importance as a precursor in complex molecule construction. The availability of efficient synthetic protocols has further solidified its position as a key intermediate in pharmaceutical research.
In conclusion, Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1804477-21-1) is a multifaceted compound with significant applications in drug discovery and development. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists working on diverse therapeutic areas. As research continues to uncover new biological targets and mechanisms, the utility of this intermediate is expected to expand further, driving innovation in pharmaceutical synthesis.
1804477-21-1 (Methyl 3-hydroxy-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate) 関連製品
- 2227809-05-2((2S)-1,1,1,3-tetrafluoropropan-2-ol)
- 2228271-41-6({3-(2-bromopropyl)phenylmethyl}dimethylamine)
- 1807156-22-4(1-Bromo-3-fluoro-5-nitro-2-(trifluoromethylthio)benzene)
- 740799-82-0(methyl 3,4-dihydroxy-2-methyl-benzoate)
- 2171908-12-4(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}acetic acid)
- 1017418-49-3(3-(3-METHYLPHENYL)MORPHOLINE)
- 1780372-01-1(7-Bromoisoquinoline-3-carbonitrile)
- 2034290-80-5((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone)
- 55981-29-8(2,5-Dibromo-1,3,4-thiadiazole)
- 1262003-91-7([1,1'-Biphenyl]-3-ol, 5-bromo-2'-fluoro-5'-methoxy-)



